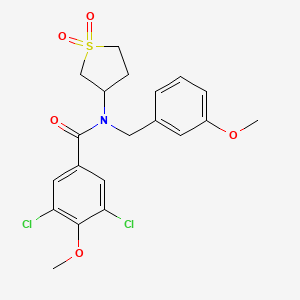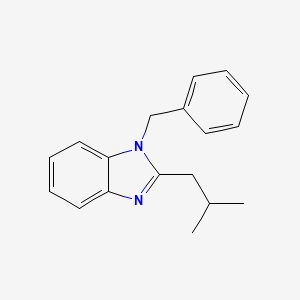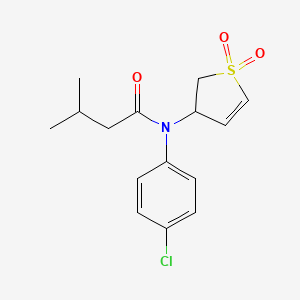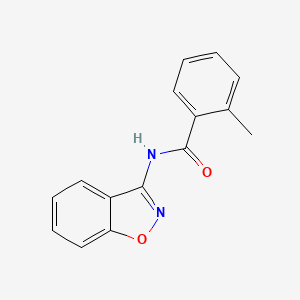![molecular formula C21H16N2O3S B11417267 N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B11417267.png)
N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida es un complejo compuesto orgánico que pertenece a la clase de los derivados de benzoxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la síntesis del núcleo de benzoxazol utilizando 2-aminofenol como precursor.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir el uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de nanocatalizadores se pueden emplear para escalar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente llevado a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en condiciones anhidras.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los correspondientes sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia su potencial como agente antimicrobiano y antifúngico.
Medicina: Se investiga por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas
Mecanismo De Acción
El mecanismo de acción de N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad anticancerígena puede atribuirse a su capacidad de inhibir ciertas enzimas o vías de señalización involucradas en la proliferación y supervivencia celular. El compuesto también puede interactuar con las membranas celulares microbianas, lo que lleva a la interrupción de los procesos celulares esenciales .
Comparación Con Compuestos Similares
Compuestos similares
Benzoxazol: Un análogo más simple con actividades biológicas similares.
Nafto[1,2-b]tiofeno: Comparte la parte de tiofeno pero carece del núcleo de benzoxazol.
Derivados metoxilados: Compuestos con grupos funcionales metoxi similares que influyen en su reactividad química y actividad biológica
Singularidad
N-(1,2-benzoxazol-3-il)-7-metoxi-4,5-dihidronafto[1,2-b]tiofeno-2-carboxamida es única debido a sus características estructurales combinadas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H16N2O3S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3S/c1-25-14-8-9-15-12(10-14)6-7-13-11-18(27-19(13)15)21(24)22-20-16-4-2-3-5-17(16)26-23-20/h2-5,8-11H,6-7H2,1H3,(H,22,23,24) |
Clave InChI |
YAWQJRQJSNJOBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)NC4=NOC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417187.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417196.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-nitrobenzamide](/img/structure/B11417203.png)



![methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11417222.png)

![(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one](/img/structure/B11417234.png)

![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417242.png)
![methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B11417250.png)
![Dimethyl {2-(4-tert-butylphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417253.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417255.png)
